Ertugliflozin

Beschreibung

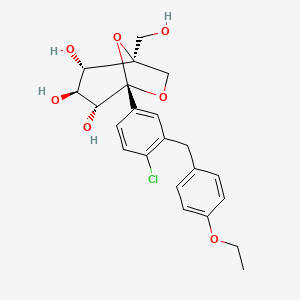

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIACXAZCBVDEE-CUUWFGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153120 | |

| Record name | PF-04971729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1210344-57-2, 1431329-06-4, 1210344-83-4 | |

| Record name | Ertugliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ertugliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04971729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ertugliflozin discovery and synthesis process

An In-depth Technical Guide to the Discovery and Synthesis of Ertugliflozin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (brand name Steglatro®) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Developed jointly by Pfizer and Merck, it represents a significant advancement in the C-glycoside class of SGLT2 inhibitors, distinguished by a unique dioxa-bicyclo[3.2.1]octane ring system.[3][4] Its mechanism of action, independent of insulin pathways, involves the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[5] This guide provides a detailed overview of the discovery, mechanism of action, synthetic pathways, and key clinical data for this compound, tailored for a technical audience.

Discovery and Lead Optimization

The development of this compound emerged from the exploration of C-glycoside analogues as SGLT2 inhibitors. The primary goal of the lead optimization process is to identify compounds with high potency and selectivity for SGLT2 over the closely related SGLT1, which is predominantly found in the small intestine.[6] this compound was identified as a clinical candidate due to its exceptional selectivity profile and favorable pharmacokinetic properties.[3] A key structural feature of this compound is its novel dioxa-bicyclo[3.2.1]octane moiety, which contributes to its high affinity and selectivity for the SGLT2 transporter.[3]

Selectivity and Potency

In vitro functional assays using Chinese hamster ovary (CHO) cells expressing human SGLT1 and SGLT2 transporters demonstrated this compound's high potency and selectivity.[3] The half-maximal inhibitory concentration (IC50) values confirm its potent inhibition of SGLT2 and significantly lower activity against SGLT1, a critical factor for minimizing gastrointestinal side effects associated with SGLT1 inhibition.[3]

| Parameter | Value | Selectivity Ratio (SGLT1/SGLT2) |

| Human SGLT2 IC50 | 0.877 nM[3][7] | >2200-fold[3][8] |

| Human SGLT1 IC50 | 1960 nM[3][8] |

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[9] By blocking this transporter, this compound lowers the renal threshold for glucose, leading to increased urinary glucose excretion (UGE) in a dose-dependent manner.[10][11] This glucosuric effect directly reduces hyperglycemia and offers secondary benefits, including modest reductions in body weight and blood pressure due to osmotic diuresis and caloric loss.[5]

References

- 1. scispace.com [scispace.com]

- 2. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Spotlight on this compound and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jacc.org [jacc.org]

- 11. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Bioavailability of Ertugliflozin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This whitepaper provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of this compound in key animal models, namely rats and dogs. The data summarized herein is crucial for understanding the drug's disposition and for the design and interpretation of nonclinical safety and efficacy studies.

Pharmacokinetic Profile of this compound in Preclinical Models

This compound has been extensively studied in rats and dogs to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters of this compound in these species.

Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Dose | Data not available | Data not available | |

| Cmax (ng/mL) | Data not available | Data not available | |

| Tmax (hr) | Data not available | Data not available | |

| AUC (ng·hr/mL) | Data not available | Data not available | |

| Half-life (t½) (hr) | Data not available | Data not available | |

| Bioavailability (%) | 69 | N/A | [1][2][3] |

| Protein Binding (%) | ~96 | ~96 | [2] |

N/A: Not Applicable

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Dose | Data not available | Data not available | |

| Cmax (ng/mL) | Data not available | Data not available | |

| Tmax (hr) | Data not available | Data not available | |

| AUC (ng·hr/mL) | Data not available | Data not available | |

| Half-life (t½) (hr) | Data not available | Data not available | |

| Bioavailability (%) | 94 | N/A | [1][2][3] |

| Protein Binding (%) | ~97 | ~97 | [2] |

N/A: Not Applicable

Note: While specific dose-escalation data for Cmax, Tmax, AUC, and half-life in preclinical models are not publicly available, studies in humans have shown that this compound exposure (Cmax and AUC) increases in a dose-proportional manner over a wide range of doses (0.5 mg to 300 mg)[2][4][5].

Metabolism and Excretion

The metabolic fate of this compound is similar across species, including rats, dogs, and humans, with glucuronidation and oxidation being the primary pathways.

In preclinical species, this compound undergoes metabolism to form several metabolites. The main routes of biotransformation are O-glucuronidation and oxidation (monohydroxylation and O-deethylation)[3].

In Rats:

-

Feces: Unchanged this compound (24.5%) and the oxidative metabolite M2 (26.7%) are the major components found in the feces of intact rats[6].

-

Bile: In bile duct-cannulated rats, unchanged this compound accounts for approximately 2.4% of the dose, while the glucuronide metabolite M4c accounts for 16.5%[6].

In Dogs:

-

Feces: Unchanged this compound is the most abundant component in the feces of intact dogs, accounting for 65.1% of the dose, followed by oxidative metabolites M1 (7.1%) and M2 (8.7%)[6].

-

Bile: In bile duct-cannulated dogs, unchanged this compound and the glucuronide M4c are major components, accounting for approximately 9.6% and 39.2% of the dose, respectively[6].

The recovery of unchanged this compound in the feces of intact animals is thought to be a result of the biliary excretion of glucuronide metabolites, which are then hydrolyzed back to the parent drug in the intestine before being eliminated[2]. Renal excretion of unchanged this compound is a minor pathway[2].

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not fully available in the public domain. However, based on standard practices and available information, the following methodologies are typically employed.

In Vivo Pharmacokinetic Studies

A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.

-

Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are typically fasted overnight before drug administration.

-

Drug Administration: For oral administration, this compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage. For intravenous administration, the drug is dissolved in a suitable vehicle and administered as a bolus injection.

-

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: A common method for sample preparation is protein precipitation, where a solvent like acetonitrile is added to the plasma to precipitate proteins[1]. The supernatant is then collected for analysis.

-

Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column with a gradient mobile phase, often consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile)[1].

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. For this compound, a common precursor-to-product ion transition monitored is m/z 437.2 → 329.0 in positive ion mode[1].

-

Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability[1].

Metabolic Pathways

The primary metabolic pathways of this compound in preclinical models involve glucuronidation and oxidation.

Conclusion

This compound exhibits favorable pharmacokinetic properties in preclinical species, characterized by good oral bioavailability in both rats (69%) and dogs (94%), and high plasma protein binding[1][2][3]. The metabolism of this compound is qualitatively similar between preclinical species and humans, primarily involving glucuronidation and, to a lesser extent, oxidation. The major route of elimination of the parent drug and its oxidative metabolites is through the feces, while glucuronide metabolites are excreted in bile and urine[2][6]. This comprehensive preclinical pharmacokinetic profile has been instrumental in guiding the clinical development of this compound as a therapeutic agent for type 2 diabetes. Further research to obtain and publish detailed dose-dependent pharmacokinetic data in these preclinical models would be beneficial for the scientific community.

References

- 1. UPLC-MS/MS method for the quantification of this compound and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ertugliflozin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Molecular Structure and Identification

This compound, with the chemical formula C₂₂H₂₅ClO₇, possesses a complex and unique molecular architecture.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The structure features a C-glucoside derivative linked to a diarylmethane moiety.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Chemical Formula | C₂₂H₂₅ClO₇ |

| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

| CAS Number | 1210344-57-2 |

| Molecular Weight | 436.89 g/mol |

Chemical and Physical Properties

The physicochemical properties of this compound are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A summary of these key properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | ~142 °C (for the L-pyroglutamic acid cocrystal)[2] |

| Boiling Point | 630.5 ± 55.0 °C at 760 mmHg |

| pKa (Strongest Acidic) | 11.98[3] |

| pKa (Strongest Basic) | -3.1[3] |

| logP (Octanol-Water Partition Coefficient) | 2.21 - 2.32[3] |

| Water Solubility | 0.119 mg/mL[3] |

| Appearance | White to off-white powder (as L-pyroglutamic acid cocrystal)[2] |

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By blocking this transporter, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.

Caption: Signaling pathway of SGLT2 inhibition by this compound.

Experimental Protocols

Determination of Physicochemical Properties

1. Melting Point Determination: The melting point of the this compound L-pyroglutamic acid cocrystal can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

2. pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound in a suitable solvent system (e.g., water/methanol) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is calculated from the inflection point of the titration curve.

3. logP (Octanol-Water Partition Coefficient) Determination: The logP value can be determined using the shake-flask method. A solution of this compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of this compound in both the octanol and aqueous phases is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

4. Water Solubility Determination: The aqueous solubility can be determined by the equilibrium solubility method. An excess amount of this compound is added to a known volume of water and agitated at a constant temperature until equilibrium is achieved. The suspension is then filtered, and the concentration of this compound in the saturated solution is quantified by a suitable analytical technique like HPLC.

SGLT2 Inhibition Assay: Fluorescent Glucose Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT2 using a fluorescent glucose analog.

Materials:

-

Human embryonic kidney 293 (HEK293) cells stably expressing human SGLT2 (hSGLT2).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Sodium-containing and sodium-free uptake buffers.

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) as the fluorescent glucose analog.

-

This compound and a known SGLT2 inhibitor (e.g., phlorizin) as a positive control.

-

Cell lysis buffer.

-

Fluorescence microplate reader.

Procedure:

-

Cell Culture: Seed the hSGLT2-expressing HEK293 cells in a 96-well black, clear-bottom microplate and culture until a confluent monolayer is formed.

-

Compound Treatment: Wash the cells with pre-warmed PBS. Pre-incubate the cells with varying concentrations of this compound or the positive control in sodium-containing uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Glucose Uptake: Add 2-NBDG to each well to initiate glucose uptake and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by aspirating the uptake buffer and washing the cells rapidly with ice-cold sodium-free buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for 2-NBDG.

-

Data Analysis: Calculate the percentage of SGLT2 inhibition for each concentration of this compound relative to the untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: General experimental workflow for the SGLT2 inhibition assay.

Stability Indicating RP-HPLC Method

This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of this compound under various stress conditions.

Materials and Instrumentation:

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

This compound reference standard.

-

HPLC grade acetonitrile, methanol, and water.

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered in an isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Determined from the UV spectrum of this compound (e.g., ~225 nm).

-

Injection Volume: 10-20 µL.

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Treat a solution of this compound with an acidic solution (e.g., 0.1 N HCl) and heat for a defined period. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Treat a solution of this compound with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for a specified duration. Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.

Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation products are well-resolved from the this compound peak.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and chemical properties of this compound. The tabulated data offers a quick reference for its key physicochemical parameters, while the described experimental protocols provide a foundation for its analysis and characterization in a research and development setting. The visualization of its mechanism of action and experimental workflows further aids in the understanding of this important antidiabetic agent.

References

Ertugliflozin's Impact on Glucose Metabolism in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion or sensitivity. This technical guide provides an in-depth overview of the preclinical animal studies that have elucidated the effects of this compound on glucose metabolism, offering valuable insights for researchers and professionals in the field of diabetes drug development.

Core Mechanism of Action

This compound's primary effect is the competitive inhibition of SGLT2 in the proximal tubules of the kidneys. This action reduces the renal threshold for glucose, leading to increased urinary glucose excretion.[1][2] Preclinical studies have demonstrated high selectivity of this compound for SGLT2 over SGLT1, minimizing the potential for gastrointestinal side effects associated with SGLT1 inhibition.[3]

Effects on Glycemic Control and Metabolic Parameters

Animal studies have consistently shown that this compound effectively improves glycemic control and other metabolic parameters in various models of type 2 diabetes.

Quantitative Data from Animal Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on glucose metabolism.

Table 1: Effect of this compound on Glycemic Parameters in High-Fat, High-Sucrose (HFHS) Diet-Induced Diabetic Mice

| Parameter | Control Diet (CD) | CD + this compound | HFHS Diet | HFHS + this compound |

| Glycated Hemoglobin (HbA1c) (%) | 4.5 ± 0.1 | 4.4 ± 0.1 | 5.8 ± 0.2 | 4.7 ± 0.1 |

| Fasting Blood Glucose (mg/dL) | 130 ± 5 | 125 ± 6 | 180 ± 10 | 135 ± 8 |

| Fasting Insulin (ng/mL) | 0.5 ± 0.1 | 0.4 ± 0.1 | 1.5 ± 0.3 | 0.6 ± 0.1 |

| HOMA-IR | 1.5 ± 0.3 | 1.2 ± 0.2 | 6.7 ± 1.5 | 2.0 ± 0.3 |

Data adapted from a study in C57BL/6J mice fed experimental diets for 4 months. This compound was administered at a dose of 0.5 mg/g of diet.[4] HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Table 2: Effect of this compound on Insulin and Triglyceride Levels in Horses with Hyperinsulinemia

| Parameter | Before Treatment | After 30 Days of this compound (0.05 mg/kg) |

| Median Insulin (μU/mL) | >300 (IQR: 149, >300) | 43 (IQR: 20, 66) |

| Median Serum Triglycerides (mmol/L) | 0.6 (IQR: 0.4, 0.9) | 1.4 (IQR: 0.8, 3.7) |

Data from a retrospective case series in horses and ponies with hyperinsulinemia and laminitis.[5] IQR: Interquartile Range.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the cited animal studies.

High-Fat, High-Sucrose (HFHS) Diet-Induced Diabetes Mouse Model

-

Animal Strain: Eight-week-old male C57BL/6J mice.[4]

-

Diet Groups:

-

Treatment Duration: 4 months.[4]

-

Parameter Measurement:

-

Glycated Hemoglobin (HbA1c): Measured from whole blood using a clinical analyzer.

-

Fasting Blood Glucose: Measured from tail vein blood after a 6-hour fast using a glucometer.[4]

-

Fasting Insulin: Measured from plasma using an ELISA kit.[4]

-

HOMA-IR Calculation: (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5.

-

Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing insulin sensitivity in vivo.

-

Animal Preparation: Surgical catheterization of the carotid artery (for blood sampling) and jugular vein (for infusions) is performed several days prior to the clamp study.

-

Procedure:

-

Fasting: Animals are fasted for a predetermined period (e.g., 5-6 hours).

-

Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.

-

Clamp Initiation: A continuous infusion of insulin is started to raise plasma insulin to a hyperinsulinemic level.

-

Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels). Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.

-

Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR), blood samples are taken to measure glucose turnover and other metabolites. The GIR at steady state is a measure of whole-body insulin sensitivity.

-

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load.

-

Animal Preparation: Animals are fasted overnight.

-

Procedure:

-

Baseline Blood Sample: A baseline blood sample is taken to measure fasting glucose levels.

-

Glucose Administration: A bolus of glucose is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

-

Signaling Pathways and Molecular Mechanisms

This compound's effects on glucose metabolism extend beyond simple glycosuria and involve modulation of key signaling pathways.

Renal Glucose Handling

The primary mechanism of this compound is the direct inhibition of SGLT2 in the renal proximal tubule, leading to increased urinary glucose excretion.

Caption: this compound's inhibition of SGLT2 in the renal proximal tubule.

Hepatic Glucose Production

By reducing glucotoxicity and improving the overall metabolic state, SGLT2 inhibitors are thought to indirectly influence hepatic glucose production. While direct molecular studies on this compound's effect on hepatic gluconeogenesis pathways are still emerging, the general mechanism for SGLT2 inhibitors involves a reduction in the expression of key gluconeogenic enzymes.

Caption: Postulated indirect effect of this compound on hepatic gluconeogenesis.

Insulin Signaling in Peripheral Tissues

Improvements in glycemic control due to this compound can lead to enhanced insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue. This is thought to occur through the alleviation of glucose toxicity, which can impair insulin signaling.

Caption: this compound's indirect enhancement of insulin signaling.

Conclusion

Preclinical animal studies have been instrumental in defining the efficacy and mechanism of action of this compound. The data consistently demonstrate its ability to improve glycemic control and other metabolic parameters in models of type 2 diabetes. The primary mechanism of SGLT2 inhibition is well-established, and ongoing research continues to elucidate the downstream molecular effects on key metabolic tissues. This technical guide provides a comprehensive summary of the current understanding of this compound's effects on glucose metabolism in animal models, serving as a valuable resource for the scientific community.

References

- 1. Defective insulin-induced GLUT4 translocation in skeletal muscle of high fat-fed rats is associated with alterations in both Akt/protein kinase B and atypical protein kinase C (zeta/lambda) activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Sodium‐Glucose Linked Transporter 2 Inhibition With this compound on Mitochondrial Function, Energetics, and Metabolic Gene Expression in the Presence and Absence of Diabetes Mellitus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abvp.com [abvp.com]

In vitro selectivity of ertugliflozin for SGLT2 over SGLT1

An In-Depth Technical Guide on the In Vitro Selectivity of Ertugliflozin for SGLT2 over SGLT1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] Its efficacy in the treatment of type 2 diabetes mellitus stems from its ability to induce glycosuria by specifically targeting SGLT2 over the closely related SGLT1. This guide provides a detailed overview of the in vitro studies that have established the selectivity profile of this compound, outlines the experimental protocols used for this determination, and illustrates the underlying mechanism and experimental workflows.

Quantitative Analysis of In Vitro Selectivity

The selectivity of this compound for SGLT2 over SGLT1 is quantified by comparing its half-maximal inhibitory concentration (IC50) against each transporter. A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2. In vitro studies have consistently demonstrated that this compound is a highly selective SGLT2 inhibitor.[3][4]

Data from functional assays using cell lines expressing human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) show that this compound has an IC50 of 0.877 nM for hSGLT2 and 1960 nM for hSGLT1.[3][4][5] This corresponds to a selectivity of over 2000-fold for SGLT2 compared to SGLT1.[4][5] Along with empagliflozin, this compound exhibits one of the highest selectivity ratios among the class of SGLT2 inhibitors.[3][4][6]

Table 1: Comparative In Vitro Inhibitory Activity of SGLT2 Inhibitors

| Compound | hSGLT2 IC50 (nM) | hSGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |

| This compound | 0.877 [3][4][7] | 1960 [3][4] | >2200 [3] |

| Empagliflozin | ~3.1[3] | ~8300[8] | ~2700[3] |

| Dapagliflozin | ~1.2[3] | ~1400[8] | ~1200[3] |

| Canagliflozin | ~2.2[7] | ~710[8] | ~260-413[3][7] |

Experimental Protocols for Determining SGLT Inhibitor Selectivity

The determination of IC50 values for SGLT inhibitors is typically performed using a cell-based functional assay. This method directly measures the inhibition of glucose (or a glucose analog) transport into cells engineered to express the target transporter.

General Principle

The assay quantifies the uptake of a labeled substrate, such as radiolabeled methyl α-D-glucopyranoside ([¹⁴C]AMG) or a fluorescent glucose analog (e.g., 2-NBDG), into a mammalian cell line stably expressing either human SGLT1 or SGLT2.[4][9][10] By measuring substrate uptake across a range of inhibitor concentrations, a dose-response curve is generated, from which the IC50 value is calculated.

Detailed Methodology

-

Cell Line Preparation:

-

Cell Types: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK-293) cells are commonly used due to their robust growth characteristics and low endogenous transporter expression.[4][10]

-

Transfection: Cells are stably transfected with plasmids containing the cDNA for either human SGLT1 (SLC5A1) or human SGLT2 (SLC5A2). Expression of the respective transporters is confirmed via methods such as Western blot or functional uptake assays.

-

Cell Culture: Transfected cells are cultured and maintained in appropriate media and conditions until they form confluent monolayers in multi-well plates suitable for uptake assays.

-

-

Inhibitor Treatment:

-

The culture medium is removed, and the cells are washed with a sodium-containing buffer (as SGLT transport is sodium-dependent).[10]

-

Cells are then pre-incubated for a defined period (e.g., 15-30 minutes) with varying concentrations of this compound or other test inhibitors. A vehicle control (e.g., DMSO) is also included.

-

-

Substrate Uptake Assay:

-

The assay is initiated by adding the labeled substrate (e.g., [¹⁴C]AMG) to each well.[4][10]

-

The cells are incubated for a short, fixed period during which substrate uptake is linear (e.g., 10 minutes for hSGLT2, 1-2 minutes for hSGLT1).[10]

-

The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular substrate.

-

-

Quantification and Data Analysis:

-

Radiolabeled Substrate: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Fluorescent Substrate: Intracellular fluorescence is measured using a microplate reader or fluorescence microscopy.[11]

-

Data Normalization: Uptake values are normalized to the total protein content in each well.

-

IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate statistical software.

-

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Early-Stage Research on Ertugliflozin's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is an established therapeutic agent for the management of type 2 diabetes mellitus. Beyond its glucose-lowering effects, a growing body of evidence suggests that the SGLT2 inhibitor class possesses pleiotropic effects, including significant anti-inflammatory properties. This technical guide provides an in-depth overview of the early-stage, preclinical research exploring the anti-inflammatory potential of this compound. The focus is on in-vivo and emerging in-vitro evidence, detailing effects on inflammatory markers, relevant signaling pathways, and the experimental methodologies employed in these foundational studies. This document is intended to serve as a resource for researchers and professionals in drug development investigating the broader therapeutic applications of this compound.

Quantitative Data on Anti-Inflammatory Effects

Preclinical studies have begun to quantify the anti-inflammatory effects of this compound in various animal models. The following tables summarize the key quantitative findings from this early-stage research.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in a Rat Model of Methotrexate-Induced Nephrotoxicity

| Inflammatory Marker | Control (Methotrexate only) | This compound + Methotrexate | Percentage Reduction |

| TNF-α (ng/L) | 139.42 ± 9.63 | 115.78 ± 8.77 | ~17% |

| IL-1β (pg/mL) | 158.23 ± 10.11 | 132.51 ± 9.24 | ~16% |

Data adapted from a study on methotrexate-induced nephrotoxicity in rats.[1]

Table 2: Modulation of Inflammatory Markers by this compound in a Rat Model of Acetic Acid-Induced Colitis

| Marker | Acetic Acid (AA) Control | AA + this compound (10 mg/kg) | Observation |

| Pro-inflammatory Markers | |||

| TNF-α | Elevated | Significantly Reduced | Attenuation of pro-inflammatory cytokine |

| IL-1β | Elevated | Significantly Reduced | Attenuation of pro-inflammatory cytokine |

| iNOS | Elevated | Reduced | Downregulation of inflammatory enzyme |

| NF-κB p65 expression | Increased | Suppressed | Inhibition of key inflammatory transcription factor |

| CD86 (M1 macrophage marker) | Increased | Reduced | Shift from pro-inflammatory macrophage phenotype |

| MCP-1 | Increased | Reduced | Decrease in monocyte chemoattractant |

| Anti-inflammatory Markers | |||

| IL-10 | Reduced | Elevated | Upregulation of anti-inflammatory cytokine |

| CD206 (M2 macrophage marker) | Reduced | Increased | Promotion of anti-inflammatory macrophage phenotype |

| Fizz-1 | Reduced | Increased | Upregulation of M2 macrophage marker |

| Ym-1 | Reduced | Increased | Upregulation of M2 macrophage marker |

| Arg-1 | Reduced | Increased | Upregulation of M2 macrophage marker |

Data adapted from a study on acetic acid-induced colitis in rats.[2]

Key Signaling Pathways in this compound's Anti-Inflammatory Action

Early research suggests that this compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways, primarily the NF-κB pathway and the polarization of macrophages.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In inflammatory states, NF-κB is activated and translocates to the nucleus, initiating the transcription of these inflammatory mediators. Preclinical evidence suggests that this compound can suppress the activation of NF-κB.[1][2] This inhibitory action on the NF-κB pathway likely represents a core mechanism of this compound's anti-inflammatory effects.

Macrophage Polarization

Macrophages play a dual role in inflammation, existing on a spectrum from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3] A shift in the balance from M1 to M2 macrophages is a key process in the resolution of inflammation. Research indicates that this compound promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype.[2] This is evidenced by a decrease in M1 markers (e.g., CD86) and an increase in M2 markers (e.g., CD206, Arg-1), leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines like IL-10.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the experimental protocols from key preclinical studies on this compound's anti-inflammatory properties.

Acetic Acid-Induced Colitis in Rats

This model is used to investigate the protective effects of therapeutic agents against inflammatory bowel disease.

-

Animals: Adult Wistar rats.

-

Induction of Colitis:

-

Rats are fasted overnight with free access to water.

-

Under anesthesia, a solution of acetic acid (typically 4% v/v in saline) is instilled intra-rectally via a catheter.

-

-

Treatment Protocol:

-

Rats are divided into several groups: a control group, an acetic acid-only group, and groups receiving acetic acid plus varying doses of this compound (e.g., 1, 5, and 10 mg/kg) administered orally for a defined period (e.g., 7 days) prior to colitis induction. A positive control group receiving a standard anti-inflammatory drug like sulfasalazine may also be included.

-

-

Assessment of Inflammation:

-

Macroscopic Scoring: The colon is excised, and the severity of inflammation is scored based on visual criteria such as ulceration and tissue thickening.

-

Histopathological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage and inflammatory cell infiltration.

-

Biochemical Analysis: Colon tissue homogenates are used to measure levels of inflammatory markers (TNF-α, IL-1β, iNOS, MCP-1, IL-10) and macrophage polarization markers (CD86, CD206, Fizz-1, Ym-1, Arg-1) using techniques like ELISA and Western blotting. NF-κB p65 expression is also assessed.[2]

-

Methotrexate-Induced Nephrotoxicity in Rats

This model is employed to study drug-induced kidney injury and the potential protective effects of co-administered agents.

-

Animals: Adult male albino rats.

-

Induction of Nephrotoxicity:

-

A single intraperitoneal (I.P.) injection of methotrexate (e.g., 10 mg/kg) is administered.

-

-

Treatment Protocol:

-

Rats are divided into a negative control group (saline only), a positive control group (methotrexate only), and a treatment group receiving oral this compound (e.g., 20 mg/kg) daily for a specified duration (e.g., 14 days), with the methotrexate injection given on a specific day of the treatment period (e.g., day 10).

-

-

Assessment of Inflammation:

-

At the end of the experimental period, blood samples are collected.

-

Serum levels of pro-inflammatory cytokines, specifically TNF-α and IL-1β, are quantified using ELISA kits.[1]

-

Future Directions and Conclusion

The early-stage research on this compound's anti-inflammatory properties is promising, with in-vivo studies demonstrating its ability to reduce key pro-inflammatory cytokines and modulate inflammatory signaling pathways. The observed effects on NF-κB inhibition and macrophage polarization provide a foundational understanding of its potential mechanisms of action.

However, the field would greatly benefit from further in-vitro studies to elucidate the direct effects of this compound on various cell types involved in the inflammatory process, such as macrophages, endothelial cells, and lymphocytes. Investigating the impact of this compound on other inflammatory pathways, such as the NLRP3 inflammasome, which has been implicated in the action of other SGLT2 inhibitors, would also be a valuable area of exploration.

References

- 1. sarpublication.com [sarpublication.com]

- 2. This compound ameliorates experimentally-induced colitis in rats by regulating the interplay between M1/M2 macrophage polarization, tight junction proteins, and MicroRNA 155 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UGT1A9 and UGT2B7 in the Metabolic Clearance of Ertugliflozin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily cleared from the body through metabolic processes, with glucuronidation being the predominant pathway.[1] This guide provides a comprehensive technical overview of the critical roles that UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT2B7, play in the metabolism of this compound. In vitro studies have definitively established that this compound is extensively metabolized by these UGT isoforms, with UGT1A9 being the principal contributor to its clearance.[2][3] Understanding the specifics of this metabolic pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and informing clinical development strategies.

Overview of this compound Metabolism

The primary route of elimination for this compound is metabolism, accounting for the majority of its clearance.[1] The major metabolic pathway is O-glucuronidation, which is responsible for approximately 86% of its metabolic clearance, leading to the formation of pharmacologically inactive glucuronide metabolites.[3][4] Oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes, plays a minor role.[1] Two primary glucuronide metabolites have been identified: a major 3-O-β-glucuronide (M5c) and a minor 2-O-β-glucuronide (M5a).[2] The formation of these metabolites is primarily catalyzed by UGT1A9 and, to a lesser extent, UGT2B7.[2][5]

Quantitative Contribution of UGT1A9 and UGT2B7 to this compound Metabolism

In vitro studies utilizing human liver microsomes (HLMs) and recombinant UGT enzymes have quantified the relative contributions of UGT1A9 and UGT2B7 to the glucuronidation of this compound. These data are summarized in the tables below.

Table 1: Fractional Metabolism (fm) of this compound by UGT Isoforms in Human Liver Microsomes

| UGT Isoform | Contribution (fm) | Reference |

| UGT1A9 | 78% - 81% | [2][3][4] |

| UGT2B7/UGT2B4 | 18% - 19% | [2][3][4] |

Table 2: Enzyme Kinetic Parameters for this compound Glucuronide Formation in Human Liver Microsomes

| Metabolite | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) | Reference |

| M5c (3-O-β-glucuronide) | 10.8 | 375 | 34.7 | [2][3] |

| M5a (2-O-β-glucuronide) | 41.7 | 94.9 | 2.28 | [2][3] |

Table 3: Fractional Metabolism (fm) of this compound Determined by Recombinant Enzyme Kinetics with Relative Activity Factor Scaling

| UGT Isoform | Contribution (fm) | Reference |

| UGT1A9 | 0.86 | [2][3] |

| UGT2B7 | 0.14 | [2][3] |

Experimental Protocols for Characterizing this compound Metabolism

The characterization of this compound metabolism by UGT enzymes involved a series of in vitro experiments. The key methodologies are detailed below.

Glucuronidation Assays with Human Liver Microsomes (HLMs)

-

Objective: To determine the kinetics of this compound glucuronidation in a complex, physiologically relevant in vitro system.

-

Methodology:

-

Pooled human liver microsomes were incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of the cofactor UDP-glucuronic acid (UDPGA).

-

Incubations were carried out at 37°C for a specified time and then terminated.

-

The formation of the glucuronide metabolites (M5a and M5c) was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Enzyme kinetic parameters (Km and Vmax) were determined by fitting the data to the Michaelis-Menten equation.

-

Recombinant UGT Enzyme Assays

-

Objective: To identify the specific UGT isoforms responsible for this compound glucuronidation.

-

Methodology:

-

A panel of recombinant human UGT enzymes (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17) were individually incubated with this compound.

-

Similar to the HLM assays, reactions were initiated with UDPGA and incubated at 37°C.

-

Metabolite formation was quantified by LC-MS/MS.

-

The activity of each recombinant enzyme was used to determine the primary contributors to this compound glucuronidation.

-

Chemical Inhibition Assays

-

Objective: To confirm the contribution of specific UGT isoforms using selective chemical inhibitors.

-

Methodology:

-

This compound was incubated with HLMs in the presence and absence of known selective inhibitors of UGT isoforms.

-

Digoxin and tranilast were used as selective inhibitors for UGT1A9.[2]

-

16β-phenyllongifolol was used as a selective inhibitor for UGT2B7/UGT2B4.[2]

-

The reduction in the rate of glucuronide formation in the presence of the inhibitors was used to calculate the fractional metabolism (fm) for each inhibited enzyme.

-

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow used to characterize the roles of UGT1A9 and UGT2B7.

References

- 1. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Characterization of this compound Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiologically‐Based Pharmacokinetic Modeling of the Drug–Drug Interaction of the UGT Substrate this compound Following Co‐Administration with the UGT Inhibitor Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Rifampin on the Pharmacokinetics of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ertugliflozin In Vitro Assays for Kidney Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action has established SGLT2 inhibitors as a key therapeutic class for the management of type 2 diabetes. Beyond its glucose-lowering effects, emerging evidence suggests that this compound may also exert direct protective effects on the kidneys, independent of its systemic effects.

These application notes provide a comprehensive overview of in vitro assay protocols to investigate the effects of this compound on kidney cell lines. The provided methodologies are essential for researchers aiming to elucidate the cellular and molecular mechanisms underlying the renal effects of this compound. The protocols are primarily focused on human kidney proximal tubule cell lines, such as HK-2, which are physiologically relevant models for studying SGLT2 inhibition.

Data Presentation

This compound Inhibitory Activity

| Target | IC50 (nM) | Selectivity (over SGLT1) | Reference |

| Human SGLT2 | 0.877 | >2000-fold | [1][2] |

| Human SGLT1 | 1960 | - | [1][2] |

Experimental Protocols

SGLT2 Inhibition Assay in Kidney Cells

This assay is designed to quantify the inhibitory effect of this compound on SGLT2-mediated glucose uptake in a relevant kidney cell line. A fluorescent glucose analog, 2-NBDG, is used to measure glucose uptake.

Cell Line: HK-2 (human kidney proximal tubule cell line)

Materials:

-

HK-2 cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl)

-

Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM choline chloride)

-

Phlorizin (a non-selective SGLT inhibitor, as a positive control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere and grow to confluence for 48 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the assay should be less than 0.1%.

-

Cell Treatment:

-

Wash the cells twice with pre-warmed sodium-free buffer.

-

Incubate the cells with sodium-containing or sodium-free buffer containing various concentrations of this compound or phlorizin for 30 minutes at 37°C.

-

-

Glucose Uptake:

-

Add 2-NBDG to each well at a final concentration of 100 µM.

-

Incubate for 30 minutes at 37°C.

-

-

Measurement:

-

Remove the 2-NBDG solution and wash the cells three times with ice-cold sodium-free buffer.

-

Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

-

Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Analysis:

-

Subtract the fluorescence values of the sodium-free buffer wells (background) from the sodium-containing buffer wells to determine the SGLT-mediated glucose uptake.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This protocol assesses the effect of this compound on the viability of kidney cells, particularly under conditions mimicking diabetic nephropathy (high glucose).

Cell Line: HK-2

Materials:

-

HK-2 cells

-

DMEM/F12 medium (normal glucose: 5.5 mM; high glucose: 30 mM)

-

This compound

-

Cell Counting Kit-8 (CCK-8) or Crystal Violet stain

-

96-well plates

Protocol:

-

Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treatment:

-

Replace the medium with either normal glucose or high glucose medium.

-

Add different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate for 24, 48, and 72 hours.

-

-

Viability Assessment (using CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control group.

-

Compare the viability of cells treated with this compound under normal and high glucose conditions.

-

Western Blot Analysis for Fibrosis and Inflammation Markers

This protocol is used to investigate the effect of this compound on the expression of key proteins involved in renal fibrosis and inflammation.

Cell Line: HK-2

Materials:

-

HK-2 cells

-

DMEM/F12 medium (normal and high glucose)

-

This compound

-

TGF-β1 (Transforming Growth Factor-beta 1) to induce a fibrotic response

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Collagen IV, anti-α-SMA, anti-NF-κB, anti-ICAM-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Cell Culture and Treatment:

-

Culture HK-2 cells in 6-well plates until they reach 80-90% confluency.

-

Treat the cells with high glucose medium and/or TGF-β1 in the presence or absence of this compound for 48-72 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Pathways and Workflows

Caption: A generalized workflow for in vitro evaluation of this compound in kidney cell lines.

Caption: Proposed signaling pathways influenced by this compound in kidney cells.

References

Application Notes and Protocols for Oral Administration of Ertugliflozin in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism of action makes it an effective treatment for type 2 diabetes mellitus. Preclinical studies in animal models, particularly rats, are crucial for evaluating the efficacy, pharmacokinetics, and safety of this compound. Proper preparation of this compound for oral administration is a critical step to ensure accurate and reproducible results in these studies.

This compound is classified as a Biopharmaceutical Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1][2] In rats, this compound has an oral bioavailability of approximately 69%.[1][3]

Data Presentation

Table 1: this compound Dosage in Rat Studies

| Dosage | Study Context | Species | Reference |

| 5 mg/kg | Alzheimer's Disease Model | Wistar Rats | (Pang et al., 2023) |

| 10 mg/kg | Alzheimer's Disease Model | Wistar Rats | (Pang et al., 2023) |

| 36 mg/kg/day | Spontaneous Hypertensive Rats | Rats | (FDA, 2016) |

Table 2: Example Vehicle Formulations for Oral Administration of SGLT2 Inhibitors

| Vehicle Composition | Drug | Species | Concentration | Reference |

| Dimethyl Sulfoxide (DMSO) and Corn Oil | This compound | Mice | 50 mg/mL | (Abd Uljaleel & Hassan, 2023) |

| 10% DMSO and 90% Saline | Enavogliflozin | Rats | Not Specified | (Lee et al., 2022) |

| 0.5% Methylcellulose | Not Specified | Mice | Not Specified | (Hoggatt et al., 2010) |

Experimental Protocols

Protocol 1: Preparation of this compound in a DMSO/Corn Oil Vehicle

This protocol is adapted from a study involving the oral administration of this compound in mice and is suitable for lipophilic compounds.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Corn oil

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

-

Initial Dissolution in DMSO: Add a small volume of DMSO to the this compound powder. The volume of DMSO should be sufficient to fully dissolve the powder. Vortex the mixture until the this compound is completely dissolved and a clear solution is obtained.

-

Addition of Corn Oil: Add the required volume of corn oil to the DMSO-ertugliflozin solution to achieve the final desired concentration.

-

Homogenization: Vortex the final mixture thoroughly to ensure a uniform suspension.

-

Storage: Prepare the dosing solution fresh before each administration. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.

Example Calculation for a 5 mg/kg dose in a 250g rat (assuming a 5 mg/mL solution and a dosing volume of 0.25 mL):

-

To prepare 1 mL of a 5 mg/mL solution:

-

Weigh 5 mg of this compound.

-

Dissolve in a minimal volume of DMSO (e.g., 50 µL).

-

Add corn oil to a final volume of 1 mL.

-

Protocol 2: Suggested Preparation of this compound in an Aqueous Vehicle (0.5% Methylcellulose)

Given this compound's high solubility (BCS Class I), an aqueous-based vehicle is also appropriate and may be preferred to avoid potential toxicities associated with chronic DMSO administration.

Materials:

-

This compound powder

-

Methylcellulose (0.5% w/v) in sterile water

-

Sterile tubes or vials

-

Magnetic stirrer and stir bar or vortex mixer

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Prepare 0.5% Methylcellulose: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir until a clear, homogeneous solution is formed.

-

Weighing this compound: Accurately weigh the required amount of this compound powder.

-

Suspension: Add the weighed this compound to the 0.5% methylcellulose solution.

-

Homogenization: Vortex or stir the mixture until a uniform suspension is achieved. Gentle warming may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be verified.

-

Storage: It is recommended to prepare this suspension fresh daily. Store at 2-8°C and protect from light if not for immediate use. Always bring to room temperature and mix thoroughly before administration.

Mandatory Visualization

Caption: Experimental workflow for preparing this compound for oral administration in rats.

Caption: Mechanism of action of this compound via SGLT2 inhibition in the renal proximal tubule.

References

- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ertugliflozin in Tissue Samples

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of ertugliflozin in various tissue matrices. The protocol provides a complete workflow, from tissue homogenization and sample preparation to the optimized LC-MS/MS parameters. The use of a stable isotope-labeled internal standard, this compound-D5, ensures high accuracy and precision, effectively compensating for matrix effects and variations in sample processing. This method is ideally suited for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2] Understanding the distribution and concentration of this compound in various tissues is crucial for evaluating its efficacy, safety profile, and overall pharmacokinetic properties. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. This application note presents a detailed protocol for the extraction and quantification of this compound in tissue samples, addressing the unique challenges associated with complex biological matrices.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for method development.

| Property | Value |

| Molecular Formula | C₂₂H₂₅ClO₇[2][3] |

| Molecular Weight | 436.9 g/mol [3][4] |

| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol[2] |

| Bioavailability | ~100%[2] |

| Protein Binding | 93.6%[2][5] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

This compound-D5 internal standard (purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Tissue homogenization buffer (e.g., 1X PBS)

-

Control tissue matrix (e.g., liver, kidney, muscle from untreated animals)

Standard Solutions and Quality Control Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-D5 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound-D5 primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Calibration Curve and QC Samples: Spike appropriate amounts of the this compound working standard solutions into blank tissue homogenate to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations).

Tissue Sample Preparation Protocol

A robust sample preparation protocol is critical for removing interfering matrix components and ensuring accurate quantification. This protocol utilizes protein precipitation, a widely adopted technique for its simplicity and efficiency.[6]

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of tissue.

-

Add 500 µL of ice-cold homogenization buffer (e.g., 1X PBS) per 100 mg of tissue.[7]

-

Homogenize the tissue using a bead beater with stainless steel beads or a rotor-stator homogenizer until a uniform consistency is achieved.[7] Keep samples on ice throughout the process.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for further processing.

-

-

Protein Precipitation:

-

To a 100 µL aliquot of the tissue homogenate supernatant, add 20 µL of the internal standard working solution (100 ng/mL this compound-D5).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Caption: Workflow for this compound Extraction from Tissue.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |